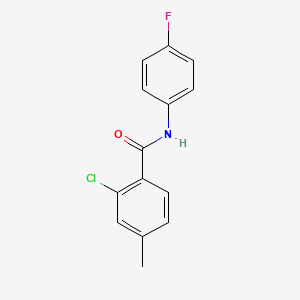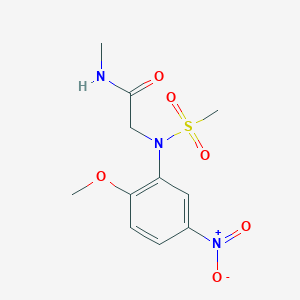
N-(2-methylphenyl)-N'-(2-thienylmethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylphenyl)-N'-(2-thienylmethyl)thiourea, also known as MITU, is a chemical compound that has been studied extensively for its potential therapeutic applications. It is a thiourea derivative that exhibits a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs and treatments.
Mécanisme D'action
The exact mechanism of action of N-(2-methylphenyl)-N'-(2-thienylmethyl)thiourea is not yet fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the replication of viral particles.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-N'-(2-thienylmethyl)thiourea exhibits a wide range of biochemical and physiological effects, including the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the replication of viral particles. Additionally, it has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-methylphenyl)-N'-(2-thienylmethyl)thiourea is its broad range of potential therapeutic applications, making it a promising candidate for the development of new drugs and treatments. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in certain lab settings.
Orientations Futures
There are numerous potential future directions for the study of N-(2-methylphenyl)-N'-(2-thienylmethyl)thiourea, including further investigation into its mechanism of action and the development of new drugs and treatments based on its unique properties. Additionally, there is potential for the development of new drug delivery systems that could improve the solubility and bioavailability of N-(2-methylphenyl)-N'-(2-thienylmethyl)thiourea, making it more effective in clinical settings. Finally, there is potential for the development of new diagnostic tools that could be used to detect the presence of N-(2-methylphenyl)-N'-(2-thienylmethyl)thiourea in biological samples, allowing for more accurate and efficient diagnosis of various diseases and conditions.
Méthodes De Synthèse
N-(2-methylphenyl)-N'-(2-thienylmethyl)thiourea can be synthesized through a multi-step process involving the reaction of 2-methylbenzenamine with thionyl chloride, followed by the addition of 2-thienylmethylamine and potassium thiocyanate. The resulting compound is then purified through recrystallization and characterized through various analytical techniques, including NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-(2-methylphenyl)-N'-(2-thienylmethyl)thiourea has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral properties, making it a promising candidate for the development of new cancer treatments, as well as treatments for infectious diseases such as HIV and hepatitis C.
Propriétés
IUPAC Name |
1-(2-methylphenyl)-3-(thiophen-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2S2/c1-10-5-2-3-7-12(10)15-13(16)14-9-11-6-4-8-17-11/h2-8H,9H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVAUIFUZBDNIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5888530.png)
![4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B5888540.png)
![2-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5888544.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine](/img/structure/B5888548.png)
![7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5888553.png)
![7-[(4-chlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5888564.png)

![4-methyl-2-(3-pyridinylmethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5888579.png)
![2-({[(2-phenylethyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5888587.png)


![3-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}-2,4-pentanedione](/img/structure/B5888617.png)
![N-[4-(aminocarbonyl)phenyl]-3-methoxy-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B5888625.png)
![N-(4-acetylphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5888634.png)